molecular formula C23H29N3O4S B2639030 N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide CAS No. 688053-87-4

N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide

Numéro de catalogue B2639030
Numéro CAS: 688053-87-4
Poids moléculaire: 443.56
Clé InChI: KMAGTLCPPCMFBP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide is a useful research compound. Its molecular formula is C23H29N3O4S and its molecular weight is 443.56. The purity is usually 95%.
BenchChem offers high-quality N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Researchers have developed various synthesis methods for compounds with structural similarities, focusing on the creation of derivatives with potential biological activities. For example, Markosyan et al. (2015) described the synthesis of 2-sulfanyl-substituted 3-ethyl-3H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-ones, showcasing a method that could be applicable to the synthesis of related compounds (Markosyan et al., 2015). These synthesis techniques are crucial for creating derivatives for further pharmacological evaluation.

Biological Activity and Potential Therapeutic Uses

Several studies have focused on evaluating the biological activities of compounds with structural features similar to the query compound, revealing promising applications in the treatment of various conditions:

  • Antimicrobial Activity : Some derivatives have shown significant antimicrobial properties, indicating their potential as novel therapeutic agents against resistant bacterial strains. For instance, El‐Kazak and Ibrahim (2013) synthesized novel pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and assessed their antimicrobial efficacy, providing a foundation for the development of new antibiotics (El‐Kazak & Ibrahim, 2013).

  • Antitumor Activity : Compounds with similar structures have been evaluated for their antitumor properties. Markosyan et al. (2015) reported that several synthesized derivatives exhibited high anti-monoamine oxidase and antitumor activity, suggesting potential applications in cancer therapy (Markosyan et al., 2015).

  • Enzyme Inhibition : The ability to selectively inhibit specific enzymes makes these compounds interesting candidates for drug development. For example, compounds similar to the query have been studied for their potential as peptide deformylase inhibitors, a target for antibacterial drug development (Apfel et al., 2001).

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of two key starting materials, namely 2-(cyclohex-1-en-1-yl)ethanamine and 6-bromo-8-oxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazoline. The reaction involves several steps, including protection of the amine group, bromination, substitution, and deprotection.", "Starting Materials": [ "2-(cyclohex-1-en-1-yl)ethanamine", "6-bromo-8-oxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazoline", "Hexanoyl chloride", "Triethylamine", "Thionyl chloride", "Sodium bicarbonate", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Methanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Protection of the amine group in 2-(cyclohex-1-en-1-yl)ethanamine using hexanoyl chloride and triethylamine to form N-(2-(cyclohex-1-en-1-yl)ethyl)hexanamide.", "Step 2: Bromination of 6-bromo-8-oxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazoline using thionyl chloride to form 6-bromo-8-oxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazoline-7(8H)-yl chloride.", "Step 3: Substitution of the protected amine group in N-(2-(cyclohex-1-en-1-yl)ethyl)hexanamide with 6-bromo-8-oxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazoline-7(8H)-yl chloride using triethylamine to form N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide.", "Step 4: Deprotection of the amine group using hydrochloric acid and sodium bicarbonate to obtain the final compound.", "Step 5: Purification of the final compound using a combination of ethyl acetate, methanol, and water, followed by drying with diethyl ether." ] }

Numéro CAS

688053-87-4

Nom du produit

N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide

Formule moléculaire

C23H29N3O4S

Poids moléculaire

443.56

Nom IUPAC

N-[2-(cyclohexen-1-yl)ethyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide

InChI

InChI=1S/C23H29N3O4S/c27-21(24-11-10-16-7-3-1-4-8-16)9-5-2-6-12-26-22(28)17-13-19-20(30-15-29-19)14-18(17)25-23(26)31/h7,13-14H,1-6,8-12,15H2,(H,24,27)(H,25,31)

Clé InChI

KMAGTLCPPCMFBP-UHFFFAOYSA-N

SMILES

C1CCC(=CC1)CCNC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4

Solubilité

not available

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.